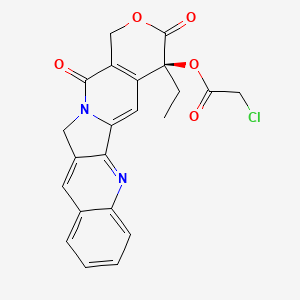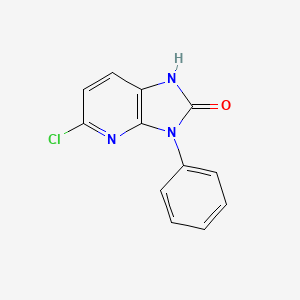
Ortho-hydroxy-pimavanserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ortho-hydroxy-pimavanserin is a derivative of pimavanserin, a selective serotonin 5-HT2A receptor inverse agonist and antagonist. Pimavanserin is primarily used to treat hallucinations and delusions associated with Parkinson’s disease psychosis . This compound retains the core structure of pimavanserin but includes an additional hydroxyl group at the ortho position, which may influence its pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ortho-hydroxy-pimavanserin can be derived from the synthetic routes used for pimavanserin. A practical synthetic route to pimavanserin involves a five-step synthesis starting from 4-hydroxybenzaldehyde and (4-fluorophenyl)methanamine . The process includes the following steps:
Formation of an intermediate: 4-hydroxybenzaldehyde reacts with (4-fluorophenyl)methanamine under mild conditions.
Reduction: The intermediate undergoes reduction using H2/Pd-C.
Substitution: The reduced intermediate is then subjected to substitution reactions to introduce the desired functional groups.
Cyclization: The substituted intermediate undergoes cyclization to form the core structure of pimavanserin.
Hydroxylation: Finally, the ortho-hydroxy group is introduced through a hydroxylation reaction using appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely follow similar routes as pimavanserin, with optimizations for large-scale synthesis. This includes using cost-effective starting materials, optimizing reaction conditions to improve yield, and ensuring the safety and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
Ortho-hydroxy-pimavanserin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or reduce other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Oxidation of the hydroxyl group can yield this compound ketone or aldehyde derivatives.
Reduction: Reduction can produce dehydroxylated pimavanserin or other reduced derivatives.
Substitution: Substitution reactions can introduce various functional groups, leading to a range of this compound derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for synthesizing other compounds with potential pharmacological activities.
Biology: The compound can be studied for its interactions with biological targets, particularly serotonin receptors.
Industry: The compound can be used in the development of new drugs or as a reference standard in analytical chemistry.
Mécanisme D'action
Ortho-hydroxy-pimavanserin exerts its effects primarily through its interaction with serotonin 5-HT2A receptors. As an inverse agonist and antagonist, it binds to these receptors and inhibits their activity, which helps alleviate symptoms of psychosis . The hydroxyl group at the ortho position may influence the binding affinity and selectivity of the compound for its molecular targets.
Comparaison Avec Des Composés Similaires
Ortho-hydroxy-pimavanserin can be compared with other serotonin 5-HT2A receptor antagonists and inverse agonists, such as:
Pimavanserin: The parent compound, used to treat Parkinson’s disease psychosis.
Clozapine: An atypical antipsychotic with similar pharmacological properties.
Quetiapine: Another atypical antipsychotic used to treat various psychiatric disorders.
This compound’s uniqueness lies in its additional hydroxyl group, which may enhance its pharmacological profile and provide distinct therapeutic benefits.
Propriétés
Numéro CAS |
1246458-11-6 |
|---|---|
Formule moléculaire |
C25H34FN3O3 |
Poids moléculaire |
443.6 g/mol |
Nom IUPAC |
1-[(4-fluorophenyl)methyl]-3-[[3-hydroxy-4-(2-methylpropoxy)phenyl]methyl]-1-(1-methylpiperidin-4-yl)urea |
InChI |
InChI=1S/C25H34FN3O3/c1-18(2)17-32-24-9-6-20(14-23(24)30)15-27-25(31)29(22-10-12-28(3)13-11-22)16-19-4-7-21(26)8-5-19/h4-9,14,18,22,30H,10-13,15-17H2,1-3H3,(H,27,31) |
Clé InChI |
ZHTTYJZQOLKORM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=C(C=C1)CNC(=O)N(CC2=CC=C(C=C2)F)C3CCN(CC3)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



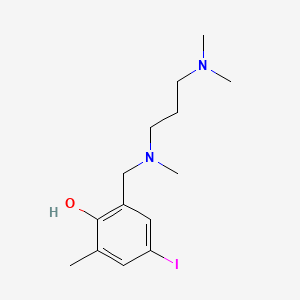

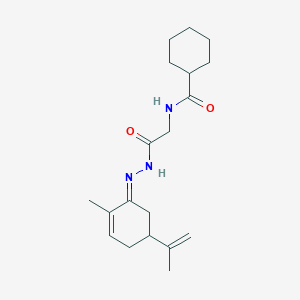

![Methyl 5-[2-(Methylsulfamoyl)ethyl]-3-(1-methyl-1,2,3,6-tetrahydro-4-pyridyl)-1H-indole-2-carboxylate](/img/structure/B12780116.png)
![N-[(2S)-3-(1,3-benzothiazol-2-yl)-1-[4-(2-fluoroethyl)piperidin-1-yl]-1-oxopropan-2-yl]-3,3-dimethyl-6-[3-[4-(2-morpholin-4-yl-2-oxoethyl)piperazin-1-yl]-3-oxopropyl]-2,4-dihydro-1H-quinoline-8-sulfonamide;hydrochloride](/img/structure/B12780120.png)
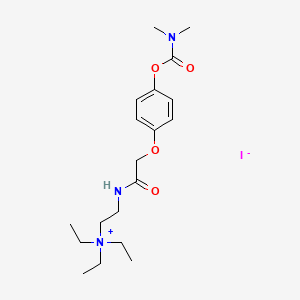

![[4-[4-[(4-methylphenyl)methoxycarbonyl]phenyl]phenyl] 4-[(diaminomethylideneamino)methyl]benzoate](/img/structure/B12780129.png)
